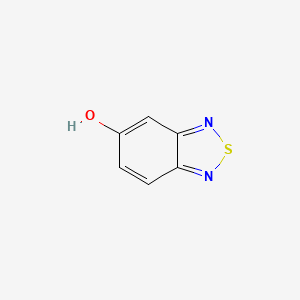

2,1,3-Benzothiadiazol-5-ol

Description

Significance within the 2,1,3-Benzothiadiazole (B189464) (BTD) Class of Heterocycles

The 2,1,3-Benzothiadiazole (BTD) scaffold is a bicyclic aromatic heterocycle that is highly significant in the fields of materials science and organic electronics. Its core structure, consisting of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring, is inherently electron-deficient. sci-hub.semdpi.com This strong electron-accepting nature makes BTD a fundamental building block for constructing molecules with "donor-acceptor" (D-A) architectures. sci-hub.semdpi.com In these systems, the BTD unit acts as the acceptor, and when coupled with electron-donating moieties, it facilitates intramolecular charge transfer (ICT). mdpi.commdpi.com

This ability to create D-A structures is crucial for tuning the optoelectronic properties of organic materials. mdpi.com By chemically modifying the BTD core or attaching different donor groups, researchers can precisely control characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the electrochemical band gap, and the absorption and emission spectra. mdpi.comnih.gov This tunability has led to the widespread use of BTD derivatives in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and fluorescent sensors. polyu.edu.hkresearchgate.netresearchgate.net The introduction of a hydroxyl (-OH) group at the 5-position, as in 2,1,3-Benzothiadiazol-5-ol, provides a reactive site for further synthesis, allowing the BTD core to be integrated into more complex molecular systems designed for specific functions. nanoge.org

Table 1: Key Properties and Applications of the 2,1,3-Benzothiadiazole (BTD) Core

| Property | Description | Relevance to Applications |

|---|---|---|

| Electron-Deficient Nature | The thiadiazole ring withdraws electron density from the fused benzene ring, making the BTD core a strong electron acceptor. mdpi.com | Essential for creating donor-acceptor (D-A) materials, which are fundamental to organic electronics. sci-hub.se |

| Planar Structure | The bicyclic system is rigid and planar, which facilitates ordered molecular packing and π-π stacking interactions in the solid state. sci-hub.se | Promotes efficient charge transport, a critical factor for high-performance solar cells and transistors. sci-hub.se |

| High Fluorescence Efficiency | Many BTD derivatives exhibit strong luminescence with high quantum yields. mdpi.comfrontiersin.org | Suitable for use as emitters in organic light-emitting diodes (OLEDs) and as probes in fluorescent bioimaging. researchgate.netresearchgate.net |

| Chemical Versatility | The benzene ring of the BTD core can be readily functionalized at various positions (e.g., C4, C5, C7) using standard organic reactions like cross-coupling. mdpi.compolyu.edu.hk | Allows for the fine-tuning of electronic and photophysical properties to meet the demands of specific applications. diva-portal.org |

Historical Context of Benzothiadiazole Chemistry Relevant to this compound

The parent compound, 2,1,3-benzothiadiazole, is not a recent discovery; it has been known to chemists since the 19th century. wikipedia.org A common and efficient method for its preparation involves the reaction of o-phenylenediamine (B120857) with thionyl chloride. wikipedia.org The crystal structure of the molecule, then known by the common name piazthiole, was first determined in 1951. wikipedia.org

For much of its history, research focused on the fundamental reactivity of the BTD core, establishing that it undergoes typical aromatic chemistry. wikipedia.org However, the modern era of BTD chemistry has been defined by its application in materials science. polyu.edu.hk A significant leap forward came with the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, to BTD chemistry. mdpi.commdpi.compolyu.edu.hk These methods allow for the precise and efficient attachment of various aryl groups and other functionalities to the BTD core, particularly at the 4- and 7-positions. polyu.edu.hkuleth.ca

This synthetic evolution enabled the creation of a vast library of complex π-extended and donor-acceptor molecules, which fueled the explosion of research into BTD-based materials for electronics. polyu.edu.hkresearchgate.net More recent synthetic developments have focused on achieving regioselective functionalization at other, traditionally less reactive positions, such as C5 and C6. diva-portal.orgdiva-portal.org The availability of specific isomers like this compound is a direct result of this drive toward more sophisticated molecular engineering, providing building blocks with specific connectivity for advanced material design. nanoge.orgdiva-portal.org

Current Research Trajectories and Academic Relevance of this compound

The contemporary academic relevance of this compound is exemplified by its use as a key starting material in the development of novel materials for next-generation energy technologies. nanoge.org A prominent research trajectory involves its use in creating electron-transporting materials (ETMs) for perovskite solar cells (PSCs). nanoge.org

Researchers are exploring the synthesis of structurally simple organic compounds that can form self-assembling monolayers (SAMs) to serve as efficient electron-selective layers in n-i-p configured solar cells. nanoge.org In one such study, commercially available this compound was used as the chromophoric and electron-accepting core. It was synthetically modified by attaching a phosphonic acid anchoring group via a flexible carbon chain (butylene or pentylene). nanoge.org This design allows the molecule to bind to the substrate, forming a thin, uniform layer that facilitates electron transport. nanoge.org

The resulting devices demonstrated the viability of this approach, achieving notable power conversion efficiencies. nanoge.org While performance was limited by the fill factor and showed some hysteresis, the work highlights the potential of using precisely functionalized BTD derivatives like this compound to create simplified, effective components for advanced solar cells. nanoge.org This research aligns with a broader trend of designing specialized small molecules where a specific functional group (the 5-ol) serves as a synthetic handle to link the desirable electronic properties of the BTD core to other functional units, like surface anchors.

Table 2: Research Findings on Electron Transporting Materials Derived from this compound for Perovskite Solar Cells

| Parameter | Finding | Source |

|---|---|---|

| Starting Material | Commercially available this compound | nanoge.org |

| Application | Used to synthesize self-assembling monolayers (SAMs) as Electron Transporting Materials (ETMs) in n-i-p perovskite solar cells. | nanoge.org |

| Molecular Design | The 2,1,3-benzothiadiazole core was linked to a phosphonic acid anchoring group via butylene and pentylene chains. | nanoge.org |

| Power Conversion Efficiency (PCE) | The best performing solar cells achieved PCEs of 13.4% and 12.5%. | nanoge.org |

| Performance Limitation | The primary limiting factor identified was the fill factor (FF), which reached a maximum of approximately 58%. | nanoge.org |

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzothiadiazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c9-4-1-2-5-6(3-4)8-10-7-5/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAIESZWIBYJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354394 | |

| Record name | 2,1,3-benzothiadiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-10-5 | |

| Record name | 2,1,3-Benzothiadiazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-benzothiadiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,1,3 Benzothiadiazol 5 Ol and Its Derivatives

Established Synthetic Routes to 2,1,3-Benzothiadiazol-5-ol

The foundational methods for constructing the 2,1,3-benzothiadiazole (B189464) ring system have been known for over a century and typically involve the cyclization of ortho-substituted benzene (B151609) precursors. wikipedia.org

A prevalent and long-standing method for preparing the 2,1,3-benzothiadiazole ring involves the reaction of an ortho-phenylenediamine (a benzene-1,2-diamine derivative) with thionyl chloride. wikipedia.org To synthesize the target molecule, this compound, this reaction would utilize 4-amino-3-hydroxyaniline as the starting precursor. The reaction proceeds with two equivalents of thionyl chloride, typically in a solvent like pyridine, to yield the heterocyclic product along with sulfur dioxide and hydrochloric acid as by-products. wikipedia.org This method can also be used as a protective strategy for the diamine group, as the resulting benzothiadiazole can be reduced back to the 1,2-diaminobenzene compound. wikipedia.org

An alternative and more direct process for creating 2,1,3-benzothiadiazoles involves the reaction of o-phenylenediamines with sulfur dioxide. google.com This improved method is characterized by mixing gaseous sulfur dioxide directly into the o-phenylenediamine (B120857) precursor while it is in a liquid phase. google.com The reaction is notable for being conducted in the absence of additional solvents or catalysts, at temperatures ranging from 50 to 100 °C and pressures between 0.9 and 1.5 bar. google.com This approach can offer high yields, with one example demonstrating a 96% yield based on the converted 1,2-diaminobenzene. google.com

Advanced Functionalization and Derivatization Strategies for this compound Analogs

Despite the existence of established synthetic routes, methods for the direct functionalization of the benzothiadiazole benzenoid ring have been limited, making advanced strategies highly valuable. nih.govacs.orgdiva-portal.org User-friendly approaches to derivatization are attractive due to the growing interest in BTD derivatives for various applications. nih.govacs.org

Regioselective C-H functionalization has emerged as a powerful tool for directly modifying the BTD core, providing access to isomers that are difficult to obtain through de novo synthesis.

Iridium-catalyzed C–H borylation represents a significant advancement in the functionalization of the BTD ring, enabling access to versatile 5-boryl and 4,6-diboryl BTD building blocks. nih.govacs.orgnih.gov This method allows for predictable and systematic substitutions at the C4, C5, C6, and C7 positions. acs.org The regioselectivity of the reaction can be controlled by modifying the reaction conditions. nih.govacs.org

Under milder conditions (Conditions A), the reaction yields a majority of the C5-borylated product, which is a versatile building block for further derivatization. nih.govdiva-portal.org More forcing conditions (Conditions B), which involve higher catalyst loadings and temperatures, lead preferentially to the 4,6-diborylated product. nih.govacs.org The high regioselectivity for the C5–H position, despite the C4–H proton being the most acidic, is attributed to the inhibitory electronic effect of the lone pair on the N3 nitrogen atom. nih.govacs.orgdiva-portal.org

Table 1: Optimized Conditions for Ir-Catalyzed C-H Borylation of 2,1,3-Benzothiadiazole

| Condition | Catalyst | Ligand | Boron Source | Temperature | Dominant Product(s) | Yield (Spectroscopic) |

| A | [Ir(COD)OMe]₂ (1.5 mol %) | dtbpy (3 mol %) | B₂pin₂ (0.75 equiv) | 80 °C | 5-Boryl BTD (3a) | 64% |

| B | [Ir(COD)OMe]₂ (3 mol %) | dtbpy (6 mol %) | B₂pin₂ (1.5 equiv) | 100 °C | 4,6-Diboryl BTD (3c) | High preference |

Data sourced from recent studies on BTD functionalization. nih.govacs.org

Directed ortho metalation (DoM) is a powerful synthetic strategy where a directing metalation group (DMG) guides a strong organometallic base, such as n-butyllithium, to selectively deprotonate the adjacent ortho position. wikipedia.org The DMG, which typically contains a heteroatom that acts as a Lewis base, interacts with the lithium from the organometallic reagent, facilitating the deprotonation and formation of an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles, allowing for regioselective substitution exclusively at the ortho position. wikipedia.org Common DMGs include amides, methoxy (B1213986) groups, and tertiary amines. wikipedia.org

In the context of the 2,1,3-benzothiadiazole scaffold, this methodology has been explored to enhance reactivity at specific positions. diva-portal.org For instance, attempts were made to functionalize the C5-position by placing a sulfonyl-based DMG at the C4-position. diva-portal.org A variety of sulfonyl DMGs, organometallic bases (including n-BuLi, LDA, and LICKOR), and electrophiles were screened. diva-portal.org However, under the tested conditions, these attempts to achieve ortho-metalation followed by electrophile trapping were largely unsuccessful, with only trace amounts of the desired product observed in one instance. diva-portal.org This highlights the challenges in applying standard DoM strategies to the electron-poor BTD ring system. diva-portal.org

Cross-Coupling Reactions for Extended π-Systems

Cross-coupling reactions are fundamental in creating C-C bonds, enabling the fusion of the electron-accepting BTD core with various electron-donating or accepting aryl and vinyl moieties. This approach is central to the development of materials for organic electronics, such as semiconductors and fluorescent probes. acs.orgnih.gov The most prominent of these methods include the Suzuki-Miyaura, Stille, and Sonogashira couplings.

The Suzuki-Miyaura coupling is a widely employed method for synthesizing aryl-substituted benzothiadiazole derivatives. This reaction typically involves the palladium-catalyzed coupling of a halogenated benzothiadiazole with an arylboronic acid or ester. A key building block for these syntheses is 4,7-dibromo-2,1,3-benzothiadiazole, which can be coupled with various arylboronic acids to yield symmetrically or unsymmetrically substituted products. acs.orgwikipedia.org

Recent advancements have focused on functionalizing the C5 position. One effective strategy involves an initial regioselective iridium-catalyzed C-H borylation of the BTD core to produce a 5-boryl BTD building block. nih.govacs.org This versatile intermediate can then undergo Suzuki-Miyaura cross-coupling with a range of (hetero)aryl bromides. nih.gov Palladium catalysts such as Pd(OAc)₂/XPhos or PdCl₂(dppf) have proven effective, leading to good-to-excellent yields of 5-aryl BTD derivatives. nih.gov This approach significantly broadens the scope of accessible C5-functionalized BTDs, whose properties have been sparingly explored. nih.gov

The careful tuning of reaction conditions is crucial for achieving desired outcomes. For instance, in the synthesis of 4,7-diaryl-5,6-difluoro-2,1,3-benzothiadiazole derivatives, micellar coupling in water and under air has been shown to be an efficient and sustainable method. acs.org By adjusting these conditions, both symmetrical and unsymmetrical products can be prepared in moderate to good yields. acs.org

Table 1: Selected Examples of Suzuki-Miyaura Coupling for BTD Derivatives

| Starting Material | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Boryl-2,1,3-benzothiadiazole | 4-Bromotoluene | Pd(OAc)₂/XPhos | 5-(p-tolyl)-2,1,3-benzothiadiazole | 93% | nih.gov |

| 5-Boryl-2,1,3-benzothiadiazole | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂/XPhos | 5-(4-(trifluoromethyl)phenyl)-2,1,3-benzothiadiazole | 92% | nih.gov |

| 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole | Phenylboronic acid | Not specified | 4,7-Diphenyl-5,6-difluoro-2,1,3-benzothiadiazole | Good | acs.org |

This table is interactive. Click on the headers to sort the data.

Stille coupling offers an alternative palladium-catalyzed method for constructing C-C bonds, pairing an organotin compound with an organic halide. This reaction is particularly valuable for synthesizing complex conjugated molecules used in organic electronics. In the context of benzothiadiazole chemistry, Stille coupling has been successfully applied to create derivatives by linking the BTD core with other heterocyclic systems like thiophene.

The synthesis of donor-acceptor-donor (D-A-D) type molecules often utilizes this methodology. For example, 4,7-dibromo-2,1,3-benzothiadiazole can be coupled with stannylated thiophene derivatives. The choice of catalyst and ligands, such as Xantphos, has been shown to be efficient for various C-C cross-couplings involving benzothiadiazole. acs.orgnih.gov This reaction is a key step in building oligomers and polymers for applications in organic solar cells and field-effect transistors.

The Sonogashira coupling is a powerful reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in creating π-extended molecular systems incorporating the BTD unit, which often exhibit low HOMO-LUMO gaps suitable for organic semiconductor applications. wikipedia.org

One notable application involves the synthesis of oligomers where thiophene building blocks act as electron donors and the 2,1,3-benzothiadiazole unit serves as the electron acceptor. wikipedia.org The resulting conjugated system, linked by acetylene units, demonstrates the utility of the Sonogashira reaction in fine-tuning the electronic structure of BTD-based materials. The reaction is also used to prepare precursors for more complex structures, such as donor-acceptor molecules linked by a triazole ring, which is formed via a subsequent "click reaction". mdpi.com

Substitution Reactions on the Benzene Ring

Direct functionalization of the BTD benzene ring via substitution reactions is another important route to novel derivatives. However, this can be challenging due to the electron-poor nature of the BTD core. nih.govacs.org

Electrophilic aromatic substitution typically requires harsh conditions and can result in mixtures of C4- and C7-substituted products. diva-portal.org A common and synthetically useful substitution is the bromination of 2,1,3-benzothiadiazole to produce 4,7-dibromo-2,1,3-benzothiadiazole. wikipedia.org This dibrominated compound is a crucial precursor for a wide array of derivatives via subsequent cross-coupling reactions. wikipedia.orgresearchgate.net While conventional methods use bromine (Br₂) with hydrobromic acid (HBr), an alternative pathway using N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid has also been reported. researchgate.net

Functionalization at the C5 and C6 positions has been historically difficult, often necessitating the de novo synthesis of the entire BTD ring system from a pre-substituted aryl-1,2-diamine. nih.govacs.org However, recent breakthroughs using iridium-catalyzed C-H borylation have provided a direct route to C5-functionalized BTDs, bypassing the need for multi-step de novo syntheses. nih.govdiva-portal.org This borylation creates a versatile handle for subsequent ipso-substitution reactions, allowing the introduction of various functional groups at the C5 position. nih.gov

Auration Strategies for Benzothiadiazole Derivatives

Auration represents a novel strategy for functionalizing benzothiadiazole derivatives, leading to organometallic complexes with unique photophysical properties. researchgate.net Specifically, the direct attachment of a gold(I) center to the BTD carbon framework has been shown to induce long-lived room temperature phosphorescence. rsc.orgdiva-portal.org

The synthesis of these BTD–Au(I) complexes involves the creation of a direct C–Au bond on the electron-deficient heterocyclic unit. rsc.org This is a significant development, as these are the first isolated coordination complexes featuring such a bond. rsc.org The process allows for the efficient population of the triplet manifold of the BTD core, resulting in phosphorescence with lifetimes around 100 μs and quantum yields of 3-6% in solution. rsc.org This strategy reinforces the concept of accessing the triplet state of a heteroarene through heavy atom substitution, in this case via direct auration at the C4-position. rsc.org The development of these aryl-Au(I) complexes with diverse aromatic units is a promising avenue for discovering new luminophores. researchgate.netrsc.org

Table 2: Photophysical Properties of Aurated BTD Complexes (in 2-Me-THF)

| Complex | λmax (nm) | Phosphorescence Quantum Yield (Φphos) | Lifetime (τ) in μs | Reference |

|---|---|---|---|---|

| 3a | 557 | 0.06 | 120 | rsc.org |

| 3b | 556 | 0.04 | 110 | rsc.org |

| 3c | 556 | 0.03 | 100 | rsc.org |

| 3d | 557 | 0.04 | 120 | rsc.org |

| 3e | 558 | 0.03 | 90 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Optimization of Synthetic Pathways and Reaction Conditions

For instance, the optimization of Ir-catalyzed C-H borylation of the BTD core has been a significant advance. nih.gov By carefully selecting conditions, researchers can achieve high regioselectivity for the C5 position, yielding a versatile 5-boryl BTD building block. nih.govacs.org "Conditions A" (using [Ir(OMe)COD]₂ as a precatalyst with B₂(pin)₂) preferentially yield the C5-monoborylated product, while more forcing "Conditions B" (higher catalyst loading and temperature) lead to diborylated products. nih.govacs.org This selectivity is crucial as it opens up pathways to previously hard-to-access C5-substituted derivatives. acs.org

In Suzuki-Miyaura couplings, optimization involves exploring sustainable and efficient conditions. The use of micellar catalysis in water allows the reaction to proceed under environmentally friendly conditions (in water, under air) and enables the selective synthesis of both symmetrical and unsymmetrical 4,7-diaryl derivatives by tuning the reaction parameters. acs.org Comparing the feasibility of different methods, such as Suzuki-Miyaura versus direct coupling, is also part of the optimization process to find the most effective route for specific target molecules. acs.orgnih.gov The choice of ligands, like Xantphos in palladium-catalyzed systems, has been shown to be critical for achieving efficient C-C bond formation with BTD substrates. acs.orgnih.gov

Yield Enhancement and Side Reaction Minimization

Achieving high yields and minimizing unwanted side products are central goals in the synthesis of benzothiadiazole derivatives. The choice of reaction conditions and coupling strategy significantly impacts the outcome. For instance, in the synthesis of donor-acceptor-donor (D-A-D) type small molecules, palladium-catalyzed cross-coupling reactions such as the Stille and Suzuki reactions are frequently employed.

Strategic selection of catalysts and reaction parameters can lead to excellent yields. In one study, a series of benzothiadiazole derivatives were synthesized as donor small molecules, with one derivative achieving a yield as high as 85% through a Stille coupling reaction. nih.gov Similarly, heterocyclic monomers based on 2,1,3-benzothiadiazole, designed with solubilizing side chains, have been synthesized in high yields over a three-step process from readily available starting materials. mit.edu These monomers are then efficiently used in cross-coupling polymerizations to produce high molecular weight polymers. mit.edu

The Cadogan reaction, a reductive cyclization method, has also been utilized. The synthesis of a specific regioisomer of a benzothiadiazole derivative was achieved in 81% yield via this reaction, which demonstrated exclusive regioselectivity, a rare outcome for Cadogan reactions in substrates with multiple sterically unhindered sites. acs.org This high selectivity is attributed to the significant difference in nucleophilicity between the C4 and C6 positions of the BTD unit, effectively minimizing the formation of side products. acs.org

Investigation of Alternative Reagents and Solvents

The exploration of alternative reagents and solvents aims to develop milder, more efficient, and environmentally friendly synthetic routes.

Alternative Brominating Agents: Traditionally, the bromination of benzene rings involves strong and harsh reagents like bromine (Br₂) with hydrobromic acid (HBr). An alternative pathway utilizes N-bromosuccinimide (NBS) in a mixture of chloroform and 96% concentrated sulfuric acid at room temperature. researchgate.net This method successfully brominates the 4 and 7 positions of the 2,1,3-benzothiadiazole ring. researchgate.net While still requiring a drastic acid condition, NBS is considered a milder brominating agent than Br₂/HBr. researchgate.net Other solvent systems, such as DMF/chloroform, have also been reported for NBS-based bromination of BTD derivatives. researchgate.net

Alternative Catalysts and Reaction Conditions: Recent research has focused on green chemistry principles, leading to the investigation of novel catalytic systems. Ionic liquids, such as 1-butylimidazole tetrafluoroborate, have been used as efficient catalysts for synthesizing 2-substituted benzothiazoles at room temperature. mdpi.com This approach offers mild reaction conditions and the potential for catalyst recycling. mdpi.com Other studies have successfully employed toluenesulfonic acid as a metal-free catalyst for the condensation of 2-aminobenzenethiol with β-diketones, producing 2-substituted benzothiazoles in excellent yields. mdpi.com

Novel Functionalization Methods: Beyond traditional halogenation, regioselective C-H functionalization offers a more direct route to derivatized benzothiadiazoles, potentially avoiding the need for de novo synthesis. Iridium-catalyzed C-H borylation has been shown to produce versatile 5-boryl or 4,6-diboryl BTD building blocks. acs.org This method provides a direct pathway to functionalize the BTD core at specific positions. acs.org Furthermore, an alternative synthesis for N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole involves nitration using a sulfonitric mixture, followed by reduction of the nitro group with reagents like zinc dust and FeSO₄·7H₂O. mdpi.com

| Reaction Type | Conventional Reagent/Solvent | Alternative Reagent/Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Bromination | Br₂ / HBr | NBS in Chloroform / H₂SO₄ | Milder brominating agent compared to Br₂. | researchgate.net |

| Condensation | Metal catalysts | Toluenesulfonic acid | Metal-free, oxidant-free, and radiation-free conditions. | mdpi.com |

| Condensation | Volatile organic solvents | Ionic liquids (e.g., 1-butylimidazole tetrafluoroborate) | Mild room temperature conditions, recyclable non-volatile solvent/catalyst. | mdpi.com |

| Functionalization | De novo synthesis from precursors | Ir-catalyzed C–H borylation | Direct and regioselective functionalization of the BTD core. | acs.org |

| Reduction (NO₂ to NH₂) | Standard reducing agents | FeSO₄·7H₂O and Zinc dust in Ethanol/Water | Effective reduction for synthesis of amino-BTD derivatives. | mdpi.com |

Synthesis of Conjugated Polymers and Small Molecules Incorporating Benzothiadiazole Units

The electron-deficient nature of the 2,1,3-benzothiadiazole unit makes it an excellent building block for constructing donor-acceptor (D-A) type conjugated materials for optoelectronic applications. mdpi.comcjps.org

Conjugated Polymers: The synthesis of BTD-containing conjugated polymers is commonly achieved through palladium-catalyzed cross-coupling reactions like Suzuki and Stille polymerizations. These methods involve reacting a dibromo-BTD monomer with a comonomer, such as a fluorene or benzodithiophene derivative that has been functionalized with boronic esters or stannyl groups. mit.edumdpi.comrsc.org

For example, the copolymer Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) was synthesized via a Suzuki coupling reaction between 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) and 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole. mdpi.com The use of a phase-transfer catalyst, Aliquat 336, in this synthesis was shown to produce copolymers with higher molar masses and improved thermal stability. mdpi.com

An alternative to these traditional methods is the direct C-H cross-coupling polycondensation. This approach avoids the need for pre-functionalization of monomers with organometallic groups, which can be unstable and generate toxic byproducts. mdpi.com A series of D-π-A type conjugated polymers were successfully synthesized via Pd-catalyzed direct C-H cross-coupling of 5,6-difluorobenzotriazole with various thiophene derivatives, achieving excellent yields and high molecular weights. mdpi.com

| Polymer Name/Type | Monomers | Polymerization Method | Key Findings/Properties | Reference |

|---|---|---|---|---|

| PFDTBT | 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) and 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole | Suzuki Coupling | Use of phase-transfer catalyst improved molar mass (>20,000 g/mol) and thermal stability. | mdpi.com |

| P1-P3 Copolymers | Alkylthiophenyl substituted benzodithiophene and Benzothiadiazole | Not specified | Designed as donor materials for polymer solar cells, achieving high power conversion efficiency. | rsc.org |

| Poly(arylene ethynylene)s and Polyfluorenes | 5,6-dialkoxy-4,7-dibromo-2,1,3-benzothiadiazole and diynes or bis(boronates) | Cross-coupling Polymerization | Resulting polymers showed improved solubility and reduced aggregation. | mit.edu |

| P1-P4 Copolymers | 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole and various thiophene derivatives | Direct C-H Cross-Coupling | Avoids unstable metalated monomers; achieved high molecular weights (Mn up to 28,100) and yields (up to 93%). | mdpi.com |

Small Molecules: Small molecules incorporating the benzothiadiazole core, often in a D-A-D architecture, are synthesized for applications in organic electronics. nih.govinformahealthcare.com These molecules offer advantages such as well-defined structures and high purity. The synthesis typically involves Stille or Suzuki coupling reactions to connect electron-donating "D" units to the central "A" BTD core. nih.gov

For example, a series of small molecules (2a-d) based on a BTD core were synthesized via Stille or Suzuki reactions, resulting in compounds with narrow energy gaps (1.75–2.38 eV) suitable for optoelectronic applications. nih.gov Another study describes the synthesis of an intramolecular charge transfer (ICT) molecule where an electron-donating carbazole unit is linked to the electron-accepting benzothiadiazole unit via a triazole ring, formed through a click reaction. mdpi.com This D-A molecule exhibits aggregation-induced emission, a valuable property for optical devices. mdpi.com The synthesis of fluorophores containing a 2,1,3-benzoxadiazole (an oxygen analogue of BTD) unit in a D-π-A-π-D structure has also been achieved through Sonogashira coupling reactions between a dibrominated benzoxadiazole core and terminal aryl acetylenes. nih.govfrontiersin.org

| Molecule Type/Name | Core Acceptor Unit | Donor/Linker Units | Synthetic Method | Key Findings/Properties | Reference |

|---|---|---|---|---|---|

| D-A-D Small Molecules (2a-d) | 2,1,3-Benzothiadiazole | Selenophene, Pyridine, 3,4-ethylenedioxythiophene | Stille or Suzuki Coupling | High yield (up to 85%); narrow energy gaps (1.75–2.38 eV). | nih.gov |

| BT-SCC | Benzothiadiazole | Carbazole (donor), Triazole (linker) | Click Reaction (Copper(I)-catalyzed cycloaddition) | Aggregation-induced emission observed; forms uniform micro-crystals. | mdpi.com |

| D-π-A-π-D Fluorophores (9a-d) | 2,1,3-Benzoxadiazole | Aryl acetylenes | Sonogashira Coupling | Good yields (71-82%); exhibit intramolecular charge transfer. | nih.govfrontiersin.org |

Electronic Structure and Theoretical Investigations of 2,1,3 Benzothiadiazol 5 Ol

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become standard tools for investigating the electronic and optical properties of 2,1,3-benzothiadiazole (B189464) derivatives. nih.govnih.govorientjchem.org These computational methods allow for the optimization of molecular geometries and the calculation of key parameters such as frontier molecular orbital energies, charge distribution, and electronic transition wavelengths. orientjchem.orgnih.gov Theoretical modeling complements experimental findings, providing deeper insight into the underlying electronic processes that dictate the functionality of these molecules in applications like organic light-emitting diodes (OLEDs) and solar cells. mdpi.com

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic behavior of molecules, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) playing key roles in reactivity and electronic transitions. youtube.comyoutube.com In studies of various 2,1,3-benzothiadiazole derivatives, a consistent trend is observed in the distribution of these orbitals.

The LUMO is typically localized on the electron-accepting 2,1,3-benzothiadiazole moiety. nih.govmdpi.comnih.gov In contrast, the HOMO is generally delocalized across the entire molecule, particularly over any electron-donating groups attached to the BTD core. nih.govmdpi.com This spatial separation of the HOMO and LUMO is a hallmark of donor-acceptor systems and is fundamental to their charge-transfer properties. psecommunity.org

The energy levels of the HOMO and LUMO, and consequently the HOMO-LUMO energy gap (Eg), are highly tunable by modifying the chemical structure. Attaching electron-donating groups to the BTD core tends to raise the HOMO energy level, while the addition of electron-withdrawing substituents like fluorine can lower both the HOMO and LUMO levels. nih.gov This tunability is crucial for designing materials with specific optical and electronic properties. For example, a lower HOMO-LUMO gap is often desirable for organic semiconductor applications. wikipedia.org

Below is a table of calculated HOMO-LUMO energy levels for several 2,1,3-benzothiadiazole derivatives, illustrating the impact of different substituents.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Calculated Band Gap (eV) |

|---|---|---|---|

| 4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)BTD | -5.12 | -2.92 | 2.20 |

| 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)BTD | -5.24 | -2.94 | 2.30 |

| 4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)BTD | -4.78 | -2.99 | 1.79 |

| 4,7-di([2,2′-bithiophen]-5-yl)BTD | -5.12 | -2.73 | 2.39 |

| Fluorinated BTD Polymer (P2) | -5.53 | -3.75 | 1.78 |

Data sourced from references nih.govmdpi.com.

The 2,1,3-benzothiadiazole unit is a potent electron-withdrawing group, a characteristic that fundamentally governs the charge distribution within its derivatives. rsc.org Population analysis from DFT calculations reveals that upon electronic excitation (e.g., from the ground state S₀ to the first excited state S₁), a significant π–π* charge-transfer process occurs. rsc.org This involves a redistribution of electron density, typically from the donor moieties and the benzene (B151609) part of the BTD ring towards the nitrogen and sulfur atoms of the electron-deficient thiadiazole ring. rsc.org

Computational Modeling of Excited States and Electronic Transitions

Computational modeling is crucial for understanding the behavior of molecules in their excited states. TD-DFT calculations are frequently employed to simulate UV-vis absorption spectra and identify the nature of electronic transitions. nih.govnih.gov For BTD derivatives, the absorption spectra typically show two main features: higher-energy bands corresponding to n-π* and π-π* transitions, and a lower-energy absorption band that is attributed to the HOMO→LUMO transition. nih.gov This low-energy transition is particularly important as it possesses a significant intramolecular charge transfer (ICT) character. mdpi.comnih.gov The calculated oscillator strength (f) for these transitions provides a measure of their probability, which often correlates well with the experimentally observed absorption coefficients. nih.gov

The combination of an electron-donating group with the electron-accepting BTD core creates a "push-pull" system, which is the defining feature of Intramolecular Charge Transfer (ICT) molecules. mdpi.compsecommunity.orgrsc.org Upon photoexcitation, these molecules transition to an excited state where there is a significant spatial separation of charge, leading to a large change in the dipole moment between the ground and excited states. rsc.org This ICT process is the primary reason for the unique photophysical properties of BTD derivatives, such as their strong fluorescence and large Stokes shifts (the difference between absorption and emission maxima). rsc.orgresearchgate.net

Theoretical studies can characterize the ICT state by analyzing the electron density distribution in the excited state. rsc.org The efficiency of the ICT can be enhanced by strengthening the donor and acceptor units. rsc.org The dynamics of the ICT process, which can occur on a femtosecond to picosecond timescale, can also be investigated computationally and are often influenced by the solvent environment and may involve conformational relaxation or twisting of the molecular structure in the excited state. rsc.org

Structure-Electronic Property Relationships

The relationship between molecular structure and the resulting electronic properties is a central theme in the study of 2,1,3-benzothiadiazole derivatives. Theoretical calculations have been instrumental in establishing clear correlations that guide the synthesis of new materials with tailored functionalities.

Donor-Acceptor Architecture : The fundamental electronic properties are established by the donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture. The BTD unit serves as the acceptor, and by varying the strength and position of the donor groups, properties like the HOMO-LUMO gap can be precisely controlled. mdpi.comnih.gov

Influence of Substituents : The introduction of specific functional groups has predictable effects. For instance, fluorination of the BTD core is a common strategy to lower both HOMO and LUMO energy levels, which can enhance the oxidative stability of the material and improve performance in photovoltaic devices. nih.govprinceton.edu

Molecular Planarity and Conjugation : The degree of π-conjugation along the molecular backbone is directly related to molecular planarity. Fused aromatic rings or linkers that reduce torsional angles between units lead to more planar structures. nih.gov This increased planarity enhances electronic delocalization, narrows the bandgap, and typically improves charge transport properties, which are critical for applications in organic field-effect transistors. mdpi.com

Through the systematic application of these principles, guided by computational modeling, a wide array of BTD-based materials with diverse and optimized electronic properties have been developed.

Advanced Spectroscopic Characterization and Elucidation of 2,1,3 Benzothiadiazol 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,1,3-Benzothiadiazol-5-ol and its derivatives, ¹H and ¹³C NMR spectroscopy are pivotal in confirming the substitution pattern on the benzothiadiazole core.

The hydroxyl group is a strong electron-donating group, which is expected to cause a significant upfield shift (to lower ppm values) for the ortho and para protons (H-4 and H-6) relative to the unsubstituted benzothiadiazole. The proton at the 7-position (H-7) would be less affected. Based on data for amino-substituted benzothiadiazoles, which exhibit similar electronic effects, the protons of the benzene (B151609) ring in this compound are expected to resonate in the range of δ 6.5-8.0 ppm. units.itchemicalbook.com

Similarly, in the ¹³C NMR spectrum, the carbon atoms ortho and para to the hydroxyl group (C-4, C-6, and the carbon bearing the hydroxyl group, C-5) will experience a significant upfield shift. The carbon atoms of the thiadiazole ring are typically found further downfield. For instance, in N,N-dimethyl-4-amino-2,1,3-benzothiadiazole, the aromatic carbons resonate between δ 108 and 157 ppm. units.it A similar range can be anticipated for this compound.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from data on its amino and methoxy (B1213986) analogues, is presented below.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 4 | ~ 7.0 - 7.3 (d) | ~ 110 - 115 |

| 5 | - | ~ 150 - 155 |

| 6 | ~ 6.7 - 7.0 (dd) | ~ 112 - 118 |

| 7 | ~ 7.6 - 7.9 (d) | ~ 120 - 125 |

Note: The predicted chemical shifts are estimations based on the electronic effects of the hydroxyl group and comparison with amino- and methoxy-substituted 2,1,3-benzothiadiazole (B189464) derivatives. Actual values may vary. 'd' denotes a doublet and 'dd' denotes a doublet of doublets.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would be crucial for confirming its molecular formula (C₆H₄N₂OS) and providing evidence for the presence of the hydroxyl group.

The molecular ion peak (M⁺) in the mass spectrum of this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways. Drawing parallels with the fragmentation of other heterocyclic compounds and phenols, the following fragmentation patterns can be anticipated:

Loss of CO: A common fragmentation pathway for phenols is the elimination of a molecule of carbon monoxide (CO), which would result in a fragment ion with a mass 28 units less than the molecular ion.

Loss of HCN: Heterocyclic aromatic compounds often undergo ring cleavage with the loss of small, stable molecules. The elimination of hydrogen cyanide (HCN) from the thiadiazole ring is a plausible fragmentation route.

Cleavage of the thiadiazole ring: The 1,2,5-thiadiazole (B1195012) ring can undergo fragmentation, leading to the loss of NS or related fragments.

The mass spectrum of the parent 2,1,3-benzothiadiazole shows a prominent molecular ion peak, confirming its stability under EI conditions. wikipedia.org The introduction of a hydroxyl group would likely lead to more extensive fragmentation. The study of the fragmentation patterns of various substituted 1,2,3-thiadiazoles and 1,2,3-triazoles has shown that the nature and position of the substituent significantly influence the fragmentation pathways. nih.gov

A table summarizing the predicted key fragments for this compound is provided below.

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 152 |

| [M - CO]⁺ | Loss of carbon monoxide | 124 |

| [M - HCN]⁺ | Loss of hydrogen cyanide | 125 |

| [M - N₂]⁺ | Loss of nitrogen molecule | 124 |

| [M - CHO]⁺ | Loss of a formyl radical | 123 |

Note: These are predicted fragmentation patterns based on the general behavior of related compound classes. The actual mass spectrum may show different or additional fragments.

Photophysical Characterization

The photophysical properties of 2,1,3-benzothiadiazole derivatives are of significant interest due to their applications in various optoelectronic and sensing technologies. The introduction of a hydroxyl group at the 5-position of the benzothiadiazole core is expected to significantly modulate its electronic structure and, consequently, its absorption and emission characteristics.

UV-Visible Absorption Spectroscopy: Electronic Transitions and Solvatochromism

UV-Visible absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectra of 2,1,3-benzothiadiazole derivatives are typically characterized by one or more intense absorption bands in the UV and visible regions, corresponding to π-π* and intramolecular charge transfer (ICT) transitions. rsc.orgacs.org

For this compound, the hydroxyl group acts as an electron-donating group, while the benzothiadiazole core is electron-accepting. This donor-acceptor (D-A) architecture is expected to give rise to a prominent ICT band at longer wavelengths (lower energy) compared to the parent benzothiadiazole. The absorption maximum of this ICT band is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the excited state, which has a larger dipole moment due to charge separation, is stabilized, leading to a red shift (bathochromic shift) of the absorption maximum. rsc.org

Studies on various substituted benzothiadiazoles have shown that the position of the absorption maximum can be tuned by altering the strength of the donor and acceptor groups. For instance, amino- and methoxy-substituted benzothiadiazoles exhibit significant red-shifted absorption compared to the unsubstituted parent compound. researchgate.netresearchgate.net

The table below summarizes the expected absorption characteristics of this compound in different solvents, based on data from analogous compounds.

| Solvent | Polarity | Expected λmax (nm) | Type of Transition |

| Hexane | Non-polar | ~380-400 | π-π* / ICT |

| Dichloromethane | Polar aprotic | ~400-420 | ICT |

| Methanol | Polar protic | ~410-430 | ICT |

Note: The expected absorption maxima are based on trends observed for amino- and alkoxy-substituted 2,1,3-benzothiadiazole derivatives.

Fluorescence Spectroscopy: Emission Spectra and Quantum Yields

Many 2,1,3-benzothiadiazole derivatives are highly fluorescent, with emission colors that can be tuned across the visible spectrum by modifying their chemical structure. mdpi.comresearchgate.net The fluorescence of these compounds typically originates from the decay of the first singlet excited state (S₁) to the ground state (S₀) and is often characterized by a large Stokes shift (the difference between the absorption and emission maxima). This large Stokes shift is indicative of a significant change in geometry and/or electronic distribution upon excitation, which is characteristic of molecules with a strong ICT character in the excited state. acs.org

For this compound, the emission spectrum is also expected to exhibit positive solvatochromism, meaning the emission maximum will shift to longer wavelengths in more polar solvents. This is due to the greater stabilization of the polar excited state by the polar solvent molecules before emission occurs. rsc.org

The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the environment. For many benzothiadiazole derivatives, the quantum yield is high in non-polar solvents but decreases in polar solvents due to the increased rate of non-radiative decay pathways. rsc.orgnih.gov The position of the substituent on the benzothiadiazole ring also plays a crucial role in determining the quantum yield. researchgate.net

The following table provides an overview of the expected fluorescence properties of this compound.

| Solvent | Polarity | Expected Emission λmax (nm) | Expected Quantum Yield (ΦF) |

| Hexane | Non-polar | ~480-520 | High (~0.6-0.9) |

| Dichloromethane | Polar aprotic | ~520-560 | Moderate (~0.3-0.6) |

| Methanol | Polar protic | ~550-600 | Low to Moderate (~0.1-0.4) |

Note: These are estimations based on the photophysical data of electronically similar amino- and alkoxy-substituted 2,1,3-benzothiadiazole derivatives.

Time-Resolved Luminescence Spectroscopy: Fluorescence and Phosphorescence Lifetimes

Time-resolved luminescence spectroscopy provides information about the dynamics of the excited states, including their lifetimes. The fluorescence lifetime (τF) is the average time a molecule spends in the excited singlet state before returning to the ground state. For many fluorescent benzothiadiazole derivatives, the fluorescence lifetimes are typically in the nanosecond range. researchgate.netnih.gov

In some cases, benzothiadiazole derivatives can also exhibit phosphorescence, which is emission from an excited triplet state (T₁). Phosphorescence is a slower process than fluorescence, with lifetimes that can range from microseconds to seconds. The observation of phosphorescence is often facilitated by the presence of heavy atoms, which enhance intersystem crossing (the transition from a singlet to a triplet state).

The fluorescence lifetime of this compound is expected to be in the nanosecond range and may vary with solvent polarity. In polar solvents, the increased rate of non-radiative decay can lead to a shortening of the fluorescence lifetime.

| Property | Expected Value Range |

| Fluorescence Lifetime (τF) | 1 - 10 ns |

| Phosphorescence Lifetime (τP) | Potentially in the µs to ms (B15284909) range, but may be weak or absent at room temperature |

Note: The expected lifetime values are based on data from various substituted 2,1,3-benzothiadiazole derivatives.

Environmental Effects on Photophysical Properties

The photophysical properties of this compound and its derivatives are highly sensitive to their local environment, which makes them promising candidates for use as fluorescent probes and sensors. The key environmental factors that can influence their spectroscopic and photophysical behavior include solvent polarity, viscosity, and pH.

As discussed in the previous sections, the absorption and emission spectra of donor-acceptor substituted benzothiadiazoles exhibit significant solvatochromism. rsc.org The emission intensity and quantum yield are also strongly dependent on the solvent polarity, often showing a decrease in more polar environments. rsc.orgnih.gov

The viscosity of the medium can also affect the photophysical properties. In more viscous media, non-radiative decay pathways that involve molecular motion, such as torsional relaxation, can be suppressed, leading to an increase in the fluorescence quantum yield. This phenomenon is known as aggregation-induced emission (AIE) or restriction of intramolecular motion (RIM). nih.gov

The pH of the solution can have a profound effect on the photophysical properties of this compound due to the presence of the acidic hydroxyl group. At low pH, the hydroxyl group will be protonated, while at high pH, it will be deprotonated to form a phenolate anion. The phenolate is a much stronger electron-donating group than the neutral hydroxyl group, which will lead to a significant red shift in both the absorption and emission spectra. This pH-dependent spectral shift can be exploited for the development of fluorescent pH sensors.

The table below summarizes the expected environmental effects on the photophysical properties of this compound.

| Environmental Factor | Effect on Absorption | Effect on Emission |

| Increasing Solvent Polarity | Red shift (bathochromic) | Red shift (bathochromic) and decreased quantum yield |

| Increasing Viscosity | Minimal change | Potential increase in quantum yield |

| Increasing pH (deprotonation of OH) | Significant red shift (bathochromic) | Significant red shift (bathochromic) |

Electrochemical Behavior of 2,1,3 Benzothiadiazol 5 Ol Derivatives

Cyclic Voltammetry (CV) and Related Electrochemical Techniques

Cyclic Voltammetry (CV) is a principal technique used to characterize the electrochemical behavior of 2,1,3-benzothiadiazole (B189464) derivatives. The experimental setup typically involves a three-electrode system, which may consist of a platinum working electrode, a platinum wire counter electrode, and a saturated calomel electrode (SCE) as the reference electrode, all within a solution containing a supporting electrolyte like n-Bu₄NBF₄. mdpi.com

CV scans reveal the oxidation and reduction processes of the compounds. For many donor-acceptor-donor (D-A-D) type monomers based on a benzothiadiazole core, the initial anodic scan shows an irreversible oxidation process. nih.gov This irreversibility is often due to the electropolymerization of the monomer onto the electrode surface, where the radical cations formed upon oxidation couple to form oligomers and then a polymer film. nih.gov In contrast, the reduction process is often quasi-reversible. nih.gov

To control the growth of polymer films from these monomers, various electrochemical techniques can be employed. Beyond standard potentiodynamic CV, methods like the potentiostatic (PS) and pulsed potentiostatic (PPS) techniques are used to produce more homogeneous and thicker layers of the polymer. mdpi.com For instance, in the PPS method, the potential is alternated between a value high enough to cause monomer oxidation and a lower value where no oxidation occurs, which can promote beneficial morphological rearrangements in the growing polymer backbone. mdpi.com

Determination of Redox Potentials and Energy Gaps

The data obtained from cyclic voltammetry are crucial for determining the redox potentials and estimating the electronic energy levels of 2,1,3-benzothiadiazole derivatives. The onset potentials of the oxidation (Eoxonset) and reduction (Eredonset) peaks are used to calculate the ionization potential (IP) and electron affinity (EA), respectively. mdpi.com

These experimental values are determined using the following empirical equations, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

Ionization Potential (IP) : IP (eV) = |e| * (Eoxonset [V] + 5.1)

Electron Affinity (EA) : EA (eV) = |e| * (Eredonset [V] + 5.1) mdpi.com

The difference between the IP and EA provides the electrochemical energy gap (ΔEgel), a key parameter for optoelectronic applications. mdpi.com

Table 1: Redox Properties of 2,1,3-Benzothiadiazole Monomers

| Compound | Eoxonset (V) | Eredonset (V) | IP (eV) | EA (eV) | ΔEgel (eV) |

|---|---|---|---|---|---|

| 2a | 0.50 | -1.51 | 5.60 | 3.59 | 2.01 |

| 2b | 0.66 | -1.62 | 5.76 | 3.48 | 2.28 |

| 2c | 0.14 | -1.61 | 5.24 | 3.49 | 1.75 |

| 2d | 0.76 | -1.62 | 5.86 | 3.48 | 2.38 |

Data sourced from Molecules, 2021. mdpi.com

These results show that structural modifications to the donor units attached to the benzothiadiazole core significantly influence the oxidation potential and, consequently, the ionization potential and energy gap. nih.gov For example, compound 2c , which incorporates an EDOT (3,4-ethylenedioxythiophene) unit, exhibits a much lower oxidation potential and the narrowest energy gap. nih.gov

Electron Affinity and Electron-Withdrawing Properties

The 2,1,3-benzothiadiazole (BTD) nucleus is a well-established electron-acceptor unit. researchgate.net This characteristic imparts strong electron-withdrawing properties to its derivatives, making them ideal components in donor-acceptor systems for organic electronics. nih.gov The high electron affinity of the BTD core is a primary factor in determining the energy of the Lowest Unoccupied Molecular Orbital (LUMO) in these molecules. nih.gov

Electrochemical measurements confirm the significant electron affinity of these compounds. researchgate.net As detailed in the table above, the EA values for various derivatives are typically in the range of 3.48–3.59 eV. mdpi.com This inherent electron-accepting nature facilitates the design of materials with tunable energy levels and narrow energy gaps, which are desirable for applications in organic photovoltaics and OLEDs. nih.govresearchgate.net The introduction of different donor or π-conjugated spacer groups allows for the fine-tuning of these electronic properties while retaining the core electron-accepting character of the benzothiadiazole unit. researchgate.net

Electrochemical Kinetics in Redox-Active Systems

The kinetics of the electrochemical processes in 2,1,3-benzothiadiazole derivatives are often complex. While the reduction of the benzothiadiazole core can be a quasi-reversible or even highly reversible one-electron process, the oxidation is frequently irreversible. nih.govmdpi.com

The irreversibility in oxidation is typically due to subsequent chemical reactions, a process classified under an "electron transfer + chemical reaction" (EC) mechanism. nih.govnih.gov For D-A-D monomers, the initial electron transfer (oxidation) forms a radical cation. This species can then undergo a chemical coupling step to form dimers and oligomers. A kinetic barrier can exist for this coupling step because the radical cation's unpaired electron can be delocalized onto the central benzothiadiazole acceptor group, which can hinder the polymerization reaction. mdpi.com

In some systems, particularly those with extended π-conjugation, multiple distinct reduction processes can be observed. For instance, the introduction of ethynyl spacers into 4,7-disubstituted-2,1,3-benzothiadiazoles can result in two well-defined and separate reduction waves, indicating sequential electron transfers. researchgate.net The study of these kinetics, often supported by digital simulation, helps to elucidate the complete electrode reaction pathway, which can involve multiple electron transfers and chemical reaction steps (e.g., EE or ECEC mechanisms). iieta.org

Applications in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2,1,3-benzothiadiazole (B189464) are widely utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent fluorescent properties and thermal stability. mdpi.com These compounds are often employed as emitters or as host materials in the emissive layer of OLED devices. polyu.edu.hkresearchgate.net The strong electron-withdrawing character of the benzothiadiazole unit allows for the tuning of the emission color and the improvement of device efficiency. polyu.edu.hkresearchgate.net The incorporation of 2,1,3-benzothiadiazole derivatives can lead to materials with high photoluminescence quantum yields, which is a crucial factor for bright and efficient OLEDs. researchgate.net For instance, carbazole units linked to a 2,1,3-benzothiadiazole core have demonstrated high emission intensity and quantum efficiency. wikipedia.org The design of donor-acceptor molecules using the benzothiadiazole core is a common strategy to achieve emission in the near-infrared (NIR) region, which is of interest for various applications, including night-vision displays and biomedical imaging. nih.gov

| Property | Significance in OLEDs |

| High Photoluminescence Quantum Yield | Leads to brighter and more efficient light emission. |

| Thermal Stability | Ensures longer operational lifetime of the device. |

| Tunable Emission Color | Allows for the creation of displays with a wide color gamut. |

| Electron-Deficient Nature | Facilitates the design of efficient charge-transporting and emissive materials. |

Organic Photovoltaics (OPVs) and Solar Cells

The field of organic photovoltaics heavily relies on materials that can efficiently absorb sunlight and convert it into electrical energy. The 2,1,3-benzothiadiazole moiety is a popular electron-accepting unit in the design of donor-acceptor polymers and small molecules for OPVs. nih.govcjps.org These materials form the active layer of the solar cell, where light absorption and charge separation occur. The use of benzothiadiazole derivatives has been instrumental in developing low bandgap polymers that can absorb a broader range of the solar spectrum, leading to higher power conversion efficiencies (PCEs). nih.govcjps.org

| Parameter | Value/Observation | Reference |

| Power Conversion Efficiency (PCE) with Benzothiadiazole-based dyes | 7.0% to 10.9% | rsc.org |

| Role of Benzothiadiazole | Electron acceptor, facilitates intramolecular charge transfer | nih.govresearchgate.net |

Perovskite solar cells have emerged as a highly efficient photovoltaic technology. The performance and stability of these cells are critically dependent on the charge transport layers. While not as common as in the active layer of OPVs, derivatives of 2,1,3-benzothiadiazole have been investigated for use in the charge transport layers of perovskite solar cells. Specifically, new ethynediyl-linked perylene diimide/2,1,3-benzothiadiazole conjugates have been explored as electron-transporting materials. researchgate.net The introduction of fluorine atoms into the benzothiadiazole backbone is an effective approach to tune the frontier orbital energy levels for better alignment with the perovskite absorber layer. researchgate.net

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are the fundamental building blocks of organic electronics, enabling the creation of flexible and transparent circuits. The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. Copolymers containing 2,1,3-benzothiadiazole have demonstrated promising performance in OFETs, exhibiting both p-type (hole-transporting) and ambipolar (both hole and electron-transporting) behavior. nih.gov The planar structure of the benzothiadiazole unit promotes π-π stacking, which is crucial for efficient intermolecular charge transport and high charge carrier mobilities. manchester.ac.uk By chemically modifying the benzothiadiazole unit, for instance, by introducing fluorine or cyano groups, the electron affinity of the resulting polymer can be increased, leading to n-type (electron-transporting) behavior. nih.gov

| Polymer System | Charge Carrier Mobility (cm²/V·s) | Type of Transport |

| PCDTT-DFBT | 0.38 (hole), 0.17 (electron) | Ambipolar |

| BTZI-TRTOR (P1) | 0.51 (hole), 0.86 (electron) | Ambipolar |

| BTZI-BTzOR (P3) | 0.50 (hole), 0.95 (electron) | Ambipolar |

Redox-Active Organic Components in Flow Batteries

Redox flow batteries are a promising technology for large-scale energy storage. The use of redox-active organic molecules as the energy storage medium offers advantages in terms of cost and sustainability compared to traditional metal-based systems. 2,1,3-Benzothiadiazole and its derivatives have been identified as promising anolytes (the negative electrode material) for non-aqueous redox flow batteries. jcesr.orgiu.edu These compounds exhibit favorable properties such as high solubility, low reduction potentials, and stable radical anions, which are essential for achieving high energy densities and long cycle life. iu.eduresearchgate.net The electrochemical properties of these molecules can be tuned by introducing different substituent groups to the benzothiadiazole core. jcesr.org

Development of Functional Materials with Tailored Optoelectronic Properties

The versatility of the 2,1,3-benzothiadiazole scaffold allows for the synthesis of a wide range of functional materials with tailored optoelectronic properties. mdpi.com By combining it with various donor units through different synthetic strategies like Stille or Suzuki coupling reactions, researchers can create small molecules and polymers with specific absorption and emission characteristics. mdpi.comnih.gov This tunability is crucial for applications ranging from fluorescent probes and sensors to the active components in various organic electronic devices. mdpi.com The design of donor-acceptor-donor (D-A-D) type molecules based on the benzothiadiazole core is a common approach to achieve materials with narrow energy gaps and desirable semiconductor properties. mdpi.comresearchgate.net The introduction of a hydroxyl group, as in 2,1,3-Benzothiadiazol-5-ol, can further enhance the functionality by providing a site for further chemical modification or for influencing intermolecular interactions through hydrogen bonding.

Biological and Medicinal Chemistry Research of 2,1,3 Benzothiadiazol 5 Ol Derivatives

Antimicrobial and Antifungal Activity

Derivatives of 2,1,3-benzothiadiazole (B189464) have been the subject of research for their potential as antimicrobial and antifungal agents. Studies have shown that certain compounds incorporating the benzothiazole scaffold exhibit inhibitory activity against a range of pathogenic bacteria and fungi.

The antimicrobial efficacy of these derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For instance, a series of novel benzothiazole derivatives demonstrated notable activity against various bacterial strains. In one study, certain benzothiazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

In the realm of antifungal research, benzothiazole derivatives have also shown promise. A number of synthesized compounds have been tested against clinically relevant fungal species, such as Candida albicans. For example, some 2-mercaptobenzothiazole derivatives have been reported to possess antifungal properties. The activity of these compounds is influenced by the nature of the substituents on the benzothiazole ring system.

Table 1: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzothiazole-thiophene derivative | Staphylococcus aureus | 6.25 ± 0.27 | nih.gov |

| Thiazolidin-4-one derivatives of benzothiazole (8a, 8b, 8c, 8d) | Pseudomonas aeruginosa, Escherichia coli | 90-180 | nih.gov |

| Sulfonamide analogue of benzothiazole (66c) | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | 3.1-6.2 | nih.gov |

| 6-Benzoyl-3-(piperidinyl/piperazinyl/morpholin-4-ylmethyl) benzo[d] thiazole-2(3H)-thione derivatives | Staphylococcus aureus | 4 | medipol.edu.tr |

This table is for illustrative purposes and represents a selection of findings from the literature.

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 6-Benzoyl-3-(piperidinyl/piperazinyl/morpholin-4-ylmethyl) benzo[d] thiazole-2(3H)-thione derivatives (8, 9, 11) | Candida species | 4 | medipol.edu.tr |

| 2-Hydrazinyl-thiazole derivatives (7a, 7b, 7c) | Candida albicans | 3.9 | nih.gov |

| Benzothiazole derivative (4d) | Candida krusei | 1.95 | researchgate.net |

This table is for illustrative purposes and represents a selection of findings from the literature.

Anti-inflammatory Properties

The anti-inflammatory potential of 2,1,3-benzothiadiazole derivatives has been an area of active investigation. The core benzothiazole structure is found in various compounds that have demonstrated the ability to modulate inflammatory pathways. The anti-inflammatory effects of these derivatives are often assessed using in vivo models, such as the carrageenan-induced paw edema assay in rats, which measures the ability of a compound to reduce swelling.

For example, certain novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties have been synthesized and evaluated for their in vivo anti-inflammatory activities. nih.gov In these studies, the percentage of edema inhibition is a key parameter to quantify the anti-inflammatory effect. Some of these compounds have shown a significant reduction in paw edema, comparable to or even exceeding that of standard anti-inflammatory drugs like indomethacin. nih.govjyoungpharm.org The mechanism of action for the anti-inflammatory properties of benzothiazole derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory response. researchgate.netekb.eg

Table 3: In Vivo Anti-inflammatory Activity of Selected Benzothiazole Derivatives in Carrageenan-Induced Rat Paw Edema

| Compound/Derivative | Time (hours) | Edema Inhibition (%) | Reference |

| Benzothiazole-benzohydrazide derivative (3C) | 1 | 70.03 | jyoungpharm.org |

| 2 | 74.38 | jyoungpharm.org | |

| 3 | 78.11 | jyoungpharm.org | |

| Benzothiazole-benzohydrazide derivative (3E) | 1 | 62.06 | jyoungpharm.org |

| 2 | 71.04 | jyoungpharm.org | |

| 3 | 76.14 | jyoungpharm.org | |

| Benzothiazole-benzenesulphonamide-carboxamide derivative (17c) | 1 | 72 | nih.gov |

| 2 | 76 | nih.gov | |

| 3 | 80 | nih.gov | |

| Benzothiazole-benzenesulphonamide-carboxamide derivative (17i) | 1 | 64 | nih.gov |

| 2 | 73 | nih.gov | |

| 3 | 78 | nih.gov |

This table is for illustrative purposes and represents a selection of findings from the literature.

Anticancer Activity

The anticancer potential of 2,1,3-benzothiadiazole derivatives has attracted significant attention in medicinal chemistry. A number of studies have focused on the design, synthesis, and evaluation of these compounds against various human cancer cell lines. The cytotoxic effects of these derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Research has shown that certain benzothiazole derivatives exhibit potent antiproliferative activity against a range of cancer cell lines, including those from breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers. nih.govekb.eg For instance, some novel benzothiazole-based 1,3,4-thiadiazole derivatives have been synthesized and shown to have significant cytotoxic effects. nih.gov The mechanism of anticancer action for some of these derivatives is believed to involve the inhibition of key enzymes in cancer progression, such as VEGFR-2 and BRAF kinase. nih.gov

Table 4: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzothiazole-1,3,4-thiadiazole hybrid (4f) | HepG-2 (Liver) | 5.05 | nih.gov |

| HCT-116 (Colon) | 3.58 | nih.gov | |

| MCF-7 (Breast) | 6.17 | nih.gov | |

| Benzothiazole-1,3,4-thiadiazole hybrid (4r) | HepG-2 (Liver) | 8.10 | nih.gov |

| HCT-116 (Colon) | 15.36 | nih.gov | |

| MCF-7 (Breast) | 10.29 | nih.gov | |

| 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 (Breast) | 1.8 ± 0.02 | ekb.eg |

| Benzothiazole arylidine derivative (5a) | NCI-H460 (Lung) | 3.61 | mdpi.com |

| HepG2 (Liver) | 3.14 | mdpi.com | |

| HCT-116 (Colon) | 4.20 | mdpi.com |

This table is for illustrative purposes and represents a selection of findings from the literature.

Antitubercular Activity

Derivatives of the benzothiazole scaffold have emerged as a promising class of compounds in the search for new antitubercular agents. Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, and the development of new drugs is crucial to combat drug-resistant strains.

Several studies have reported the synthesis and in vitro evaluation of benzothiazole derivatives against M. tuberculosis. The antitubercular activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis. For example, a series of benzothiadiazine 1,1-dioxide derivatives were synthesized and showed in vitro activity against M. tuberculosis. nih.gov Furthermore, 2-amino benzothiazole derivatives have been identified as having bactericidal activity against M. tuberculosis. nih.gov Some 2-mercaptobenzothiazole derivatives have also been synthesized and evaluated for their potential as inhibitors of M. tuberculosis type II NADH dehydrogenase. rsc.org

Table 5: Antitubercular Activity of Selected Benzothiazole Derivatives against Mycobacterium tuberculosis H37Rv

| Compound/Derivative | MIC (µg/mL) | Reference |

| Azetidinone-containing benzothiazole derivative (A6) | - (Significant activity reported) | istanbul.edu.tr |

| 1,3,4-Oxadiazole derivative (4c, 4d) | 3.12 | connectjournals.com |

| 1,3,4-Thiadiazole derivative (5c, 5d) | 3.12 | connectjournals.com |

This table is for illustrative purposes and represents a selection of findings from the literature. Note: Some studies report significant activity without specifying a precise MIC value.

Fluorescent Probes for Biological Imaging and Sensing

The 2,1,3-benzothiadiazole (BTD) core is a valuable fluorophore building block for the creation of fluorescent probes used in biological imaging and sensing. acs.orgnih.govsemanticscholar.org These derivatives often exhibit attractive photophysical properties, such as large Stokes shifts and high quantum yields, making them suitable for various bioimaging applications. sci-hub.se

BTD-containing fluorophores have been developed as bioprobes for imaging a variety of cellular components and processes. nih.gov These probes have been successfully used to visualize cell nuclei, mitochondria, lipid droplets, lysosomes, and plasma membranes. nih.govsemanticscholar.org The versatility of the BTD scaffold allows for molecular design strategies that can tune the probe's properties, such as its emission wavelength and cellular target.

Intracellular Localization Studies

A significant area of research for 2,1,3-benzothiadiazole derivatives is their application in studying the subcellular localization of molecules and organelles. The first use of a small-molecule BTD derivative as a selective cellular probe was reported in 2010. acs.orgsci-hub.se Since then, numerous BTD-based probes have been developed with specific intracellular targets.

For example, newly designed 2,1,3-benzothiadiazole-containing fluorescent probes have been successfully used in live cell-imaging assays, demonstrating superior performance compared to commercially available dyes like DAPI for nuclear staining. nih.gov By modifying the chemical structure of the BTD derivative, researchers can direct the probe to different organelles. For instance, certain derivatives have been shown to selectively accumulate in the mitochondria, while others target lipid droplets within the cell. nih.govsemanticscholar.org This ability to selectively stain different subcellular compartments is crucial for understanding cellular function and dynamics.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For 2,1,3-benzothiadiazole and related benzothiazole derivatives, SAR studies have provided valuable insights for the rational design of more potent and selective therapeutic agents.

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. benthamscience.com For instance, in the context of antimicrobial activity, the introduction of specific functional groups at certain positions can significantly enhance the potency against particular bacterial or fungal strains. nih.gov Similarly, in the development of anticancer agents, SAR studies have shown that modifications to the substituents can modulate the cytotoxicity and selectivity of the compounds against different cancer cell lines. nih.gov